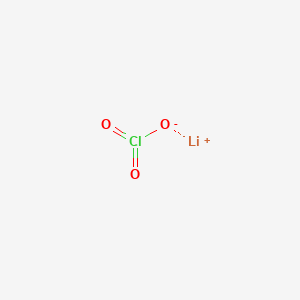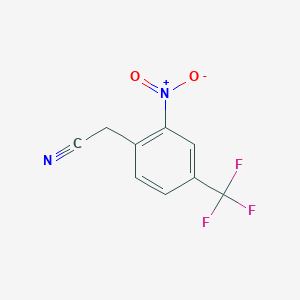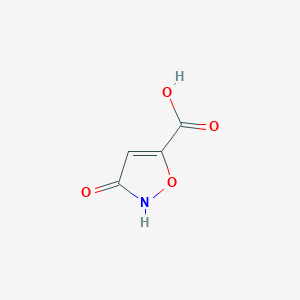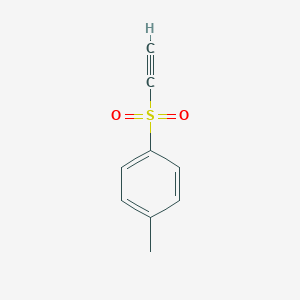![molecular formula C6H6N4 B081380 5H-Pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 13510-11-7](/img/structure/B81380.png)
5H-Pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[2,3-d]pyrimidin-4-amine, commonly known as PPA, is a heterocyclic organic compound with a pyrrole ring fused with a pyrimidine ring. PPA has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of PPA is not fully understood. However, it has been suggested that PPA inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in the death of cancer cells.
Effets Biochimiques Et Physiologiques
PPA has been found to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, PPA has been found to have neuroprotective effects and may have potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PPA is its potential as a therapeutic agent for a range of diseases. Additionally, PPA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of PPA is its potential toxicity, which requires careful handling in lab experiments.
Orientations Futures
There are several future directions for research on PPA. One area of interest is the development of PPA derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of PPA and its potential as a therapeutic agent for a range of diseases. Finally, the development of new synthesis methods for PPA may also be an area of future research.
Méthodes De Synthèse
PPA can be synthesized through a variety of methods, including the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium hexafluorophosphate or by the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium tetrafluoroborate. Another method involves the reaction of 2-amino-5-chloropyrimidine with 1,2-dichloroethane in the presence of potassium carbonate.
Applications De Recherche Scientifique
PPA has been found to have potential applications in drug discovery and development. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. PPA has also been found to have anti-inflammatory and anti-microbial properties. Additionally, PPA has been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
13510-11-7 |
|---|---|
Nom du produit |
5H-Pyrrolo[2,3-d]pyrimidin-4-amine |
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2,(H2,7,9,10) |
Clé InChI |
QQGUTELEJGAURW-UHFFFAOYSA-N |
SMILES |
C1C=NC2=NC=NC(=C21)N |
SMILES canonique |
C1C=NC2=NC=NC(=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



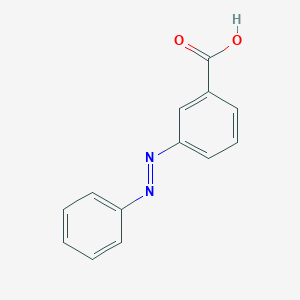
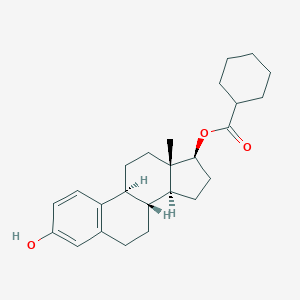
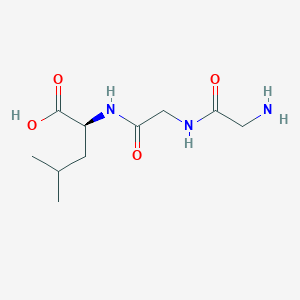
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
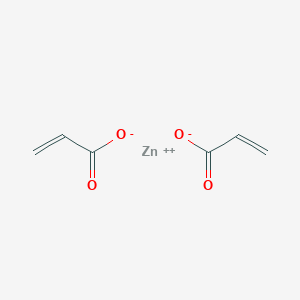
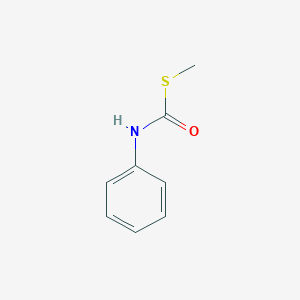
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

